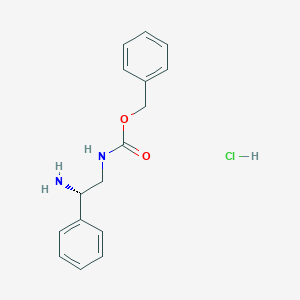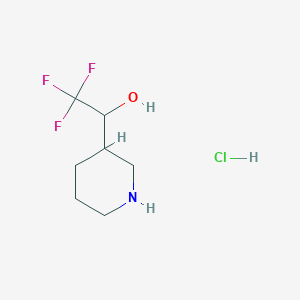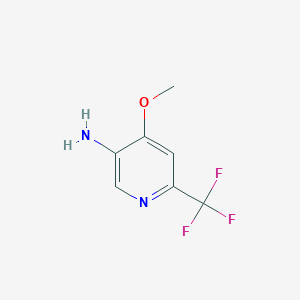
1-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-4-amine dihydrochloride
Übersicht
Beschreibung
1-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-4-amine dihydrochloride is a compound belonging to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Wirkmechanismus
Target of Action
Similar pyrazole-bearing compounds have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . These compounds have been evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .
Mode of Action
It can be inferred from related studies that pyrazole derivatives may interact with the biological targets to exert their antileishmanial and antimalarial effects .
Biochemical Pathways
Related pyrazole compounds have been associated with the inhibition of parasitic organisms like leishmania and plasmodium , suggesting that they may affect the biochemical pathways of these parasites.
Result of Action
Related pyrazole compounds have shown potent antileishmanial and antimalarial activities , suggesting that they may have similar effects.
Biochemische Analyse
Biochemical Properties
1-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-4-amine dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been used in the preparation of aminothiazoles as γ-secretase modulators and amino-pyrido-indol-carboxamides, which are potential JAK2 inhibitors for myeloproliferative disorders therapy . Additionally, it is involved in Suzuki-Miyaura cross-coupling reactions and transesterification reactions .
Cellular Effects
This compound influences various cellular processes. It has been reported to affect cell signaling pathways, gene expression, and cellular metabolism. For example, pyrazole-bearing compounds, including this one, have shown diverse pharmacological effects such as antileishmanial and antimalarial activities . These effects are mediated through interactions with specific cellular targets, leading to changes in cell function.
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been used in molecular docking studies to evaluate its binding affinity with various targets, such as Lm-PTR1, which is involved in antileishmanial activity . These interactions are crucial for its biological activity and therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that pyrazole derivatives can undergo oxidative stress, leading to the formation of reactive oxygen species (ROS) and subsequent cellular damage . These temporal effects are critical for understanding its behavior in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For instance, pyrazole derivatives have shown potent antileishmanial and antimalarial activities at specific dosages . The threshold effects and potential toxicity at higher doses need to be carefully evaluated.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that influence metabolic flux and metabolite levels. For example, it has been reported to affect the activity of acetylcholinesterase (AchE), an enzyme that hydrolyzes acetylcholine in the cholinergic nervous system . These interactions are essential for understanding its metabolic effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by specific transporters and binding proteins. Its localization and accumulation can affect its biological activity. For instance, pyrazole derivatives have been shown to interact with various cellular components, leading to their distribution within specific tissues .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. Targeting signals and post-translational modifications can direct it to specific compartments or organelles within the cell. These localization patterns are important for understanding its mechanism of action and potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-4-amine dihydrochloride typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of hydrazines with 1,3-diketones or their equivalents.
Substitution reactions: Introduction of the methyl groups at the desired positions on the pyrazole ring.
Amination: Introduction of the amine group at the 4-position of the pyrazole ring.
Formation of the dihydrochloride salt: This is typically done by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-4-amine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can be used to modify the pyrazole ring or the amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms of the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyrazole ring.
Wissenschaftliche Forschungsanwendungen
1-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-4-amine dihydrochloride has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors in the central nervous system.
Biological Research: The compound can be used to study the biological activity of pyrazole derivatives, including their interactions with proteins and nucleic acids.
Industrial Applications: It can be used in the synthesis of more complex heterocyclic compounds, which have applications in materials science and agrochemicals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-aminopyrazole: Similar in structure but lacks the methyl groups and the dihydrochloride salt form.
4-aminopyrazole: Similar but with the amine group at a different position.
1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine: Similar but with a trifluoromethyl group instead of a methyl group.
Uniqueness
1-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-4-amine dihydrochloride is unique due to the presence of two methyl groups and the dihydrochloride salt form. These structural features can influence its chemical reactivity, biological activity, and solubility properties, making it distinct from other pyrazole derivatives.
Eigenschaften
IUPAC Name |
1-methyl-3-(1-methylpyrazol-4-yl)pyrazol-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5.2ClH/c1-12-4-6(3-10-12)8-7(9)5-13(2)11-8;;/h3-5H,9H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHMSYHCCNGPJSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NN(C=C2N)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-methyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one dihydrochloride](/img/structure/B1433425.png)




![2-hydroxy-N-[(phenylcarbamothioyl)amino]acetamide](/img/structure/B1433433.png)

![[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl][(4-methoxyphenyl)methyl]amine hydrochloride](/img/structure/B1433438.png)
![Methyl 2-[5-(1,3-dioxolan-2-yl)pyridin-2-yl]acetate](/img/structure/B1433439.png)
